Taltirelin

Übersicht

Beschreibung

Taltirelin ist ein synthetisches Analogon des Thyreotropin-Releasing-Hormons (TRH), das die physiologischen Wirkungen von TRH nachahmt, aber eine viel längere Halbwertszeit und Wirkdauer aufweist . Es wird hauptsächlich wegen seiner potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen wie spinocerebellärer Ataxie und spinaler Muskelatrophie untersucht .

Herstellungsmethoden

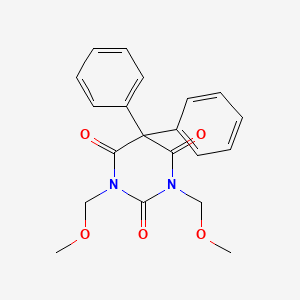

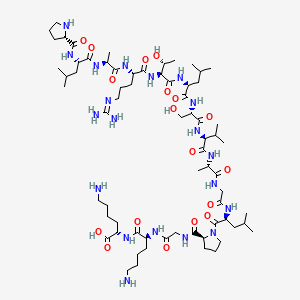

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Eine Methode verwendet L-Asparagin als Ausgangsmaterial, das einer Friedel-Crafts-Acylierung, Veresterung, Methylierung und Hydrierung unterzogen wird, um S-1-Methyl-4,5-Dihydro-Orotsäure zu bilden . Dieses Zwischenprodukt wird dann mit His(Trt)-Pro-NH2 umgesetzt, um this compound durch eine Kondensationsreaktion zu bilden . Das Endprodukt wird gereinigt, entsalzt und gefriergetrocknet, um this compound zu erhalten .

Industrielle Produktionsmethoden: Für die großtechnische Produktion beinhaltet die Synthesemethode die Verwendung von SM1 und SM2 als Ausgangsmaterialien. Der Prozess umfasst Kondensationsreaktionen, Boc-Gruppenentfernung und Trt-Gruppenentfernung, um this compound zu bilden . Diese Methode gewährleistet eine hohe Ausbeute und Reinheit mit weniger Verunreinigungen .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, einschließlich Peptidbindungsbildung und Hydrolyse. Es ist unter physiologischen Bedingungen stabil und unterliegt nicht leicht einer Oxidation oder Reduktion .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie Trifluoressigsäure, Methanol und Aceton . Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Rührbedingungen durchgeführt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist die Verbindung selbst, mit hoher Reinheit und minimalen Verunreinigungen .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Neurologie und Pharmakologie. Es wurde gezeigt, dass es die motorische Funktion bei Tiermodellen der Parkinson-Krankheit verbessert, ohne Dyskinesien zu induzieren . Darüber hinaus hat this compound neuroprotektive Wirkungen und kann die Freisetzung von Dopamin im zentralen Nervensystem stimulieren . Es wird auch auf seinen potenziellen Einsatz bei der Behandlung anderer neurodegenerativer Erkrankungen untersucht .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Thyreotropin-Releasing-Hormon-Rezeptoren bindet, die im zentralen Nervensystem weit verbreitet sind . Diese Bindung aktiviert mehrere Neurotransmittersysteme, darunter Acetylcholin, Dopamin, Noradrenalin und Serotonin . Die Aktivierung dieser Systeme führt zu einer verbesserten motorischen Funktion und Neuroprotektion .

Wissenschaftliche Forschungsanwendungen

Taltirelin has several scientific research applications, particularly in the fields of neurology and pharmacology. It has been shown to improve motor function in animal models of Parkinson’s disease without inducing dyskinesia . Additionally, this compound has neuroprotective effects and can stimulate the release of dopamine in the central nervous system . It is also being studied for its potential use in treating other neurodegenerative disorders .

Wirkmechanismus

Target of Action

Taltirelin, a thyrotropin-releasing hormone (TRH) analog, primarily targets the thyrotropin-releasing hormone receptor (TRH-R) . TRH-R is a class A G protein-coupled receptor (GPCR) that is mainly expressed in thyroid-stimulating hormone (TSH)-secreting cells located at the pituitary . It is also expressed throughout the central nervous system (CNS), particularly in the hypoglossal motor nucleus (HMN) .

Mode of Action

This compound mimics the physiological actions of TRH but with a much longer half-life and duration of effects . It binds to TRH-R, albeit with lower binding affinities than TRH . This compound exhibits higher intrinsic efficacy than trh in stimulating inositol-1,4,5-trisphosphate second messenger generation . This superagonism exhibited by this compound may explain its higher activity in mediating CNS effects in humans compared to TRH .

Biochemical Pathways

Upon activation, TRH-R couples to Gq and activates the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway . This pathway ultimately leads to the upregulation of thyroid hormones . This compound, by binding to TRH-R, prompts TSH production, which then induces the synthesis of thyroid hormones .

Pharmacokinetics

This compound is administered orally . It has a much longer half-life and duration of effects compared to TRH, and little development of tolerance following prolonged dosing . Most of the absorbed this compound is excreted mainly in urine within 48 hours after dosing .

Result of Action

This compound has nootropic, neuroprotective, and analgesic effects . It reduces the generation of reactive oxygen species (ROS) induced by neurotoxins, alleviates apoptosis, and rescues the viability of cells and neurons . This compound also down-regulates the levels of phosphorylated tau and α-synuclein, which are associated with neurodegenerative disorders .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown to selectively increase tongue motor activity in sleep with either microperfusion into the HMN or systemic delivery . This suggests that the physiological state of the organism (such as being asleep or awake) can influence the efficacy of this compound .

Biochemische Analyse

Biochemical Properties

Taltirelin interacts with the thyrotropin-releasing hormone receptor (TRHR), a member of class A G protein-coupled receptor (GPCR) . Upon binding of this compound, different conformational changes occur in the transmembrane domains of the receptor . These structural changes may be responsible for the lower signaling potency but higher intrinsic efficacy of this compound compared to TRH .

Cellular Effects

This compound exhibits neuroprotective effects in both cellular and animal models of Parkinson’s disease . It reduces the generation of reactive oxygen species (ROS) induced by MPP+ or rotenone, alleviates apoptosis, and rescues the viability of SH-SY5Y cells and rat primary midbrain neurons . This compound also lowers the level of p-tau (S396) and asparagine endopeptidase (AEP) cleavage products, tau N368 and α-synuclein N103 fragments, accompanied by a lower intracellular monoamine oxidase-B (MAO-B) activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the TRH receptor . Activated TRHR couples to Gq and activates the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway . This ultimately leads to upregulation of thyroid hormones .

Temporal Effects in Laboratory Settings

This compound exhibits lower binding affinities than TRH and lower signaling potency via the inositol-1,4,5-trisphosphate/calcium pathway than TRH . This compound exhibits higher intrinsic efficacy than TRH in stimulating inositol-1,4,5-trisphosphate second messenger generation .

Dosage Effects in Animal Models

When the this compound dose exceeded 0.2 mg/kg, total T4 increased significantly, whereas FT4 and FT3 did not change . In the subacute MPTP-induced and chronic rotenone-induced PD mice models, this compound (1 mg/kg) significantly improved the locomotor function and preserved dopaminergic neurons in the substantia nigra (SN) .

Metabolic Pathways

This compound is involved in the hypothalamus-pituitary-thyroid (HPT) axis, which maintains normal metabolic balance and homeostasis in the human body . By binding to the TRH receptor, this compound regulates the secretion of thyrotropin (TSH), thyroid hormones (TH), and TRH .

Transport and Distribution

The extent of absorption of this compound, calculated from the ratio of urinary excretion after oral and intravenous administration, was 9 and 21% of the dose in rats and dogs, respectively . Most of the absorbed this compound was excreted mainly in urine .

Subcellular Localization

Given its role in the HPT axis and its interaction with the TRH receptor, it is likely that this compound is localized in the cell membrane where the TRH receptor is located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Taltirelin involves several steps, starting with the preparation of intermediates. One method uses L-asparagine as a starting material, which undergoes Friedel-Crafts acylation, esterification, methylation, and hydrogenation to form S-1-methyl-4,5-dihydro-orotic acid . This intermediate is then reacted with His(Trt)-Pro-NH2 to form this compound through a condensation reaction . The final product is purified, desalted, and freeze-dried to obtain this compound .

Industrial Production Methods: For large-scale production, the synthesis method involves using SM1 and SM2 as starting materials. The process includes condensation reactions, Boc group removal, and Trt group removal to form this compound . This method ensures high yield and purity with fewer impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Taltirelin undergoes various chemical reactions, including peptide bond formation and hydrolysis. It is stable under physiological conditions and does not easily undergo oxidation or reduction .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as trifluoroacetic acid, methanol, and acetone . The reactions are typically carried out under controlled temperatures and stirring conditions to ensure high purity and yield .

Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, with high purity and minimal impurities .

Vergleich Mit ähnlichen Verbindungen

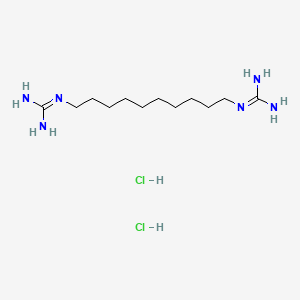

Taltirelin ist im Vergleich zu anderen TRH-Analoga einzigartig aufgrund seiner längeren Halbwertszeit und Wirkdauer . Zu ähnlichen Verbindungen gehören Montirelin, Thymoliberin, Posatirelin und Azetirelin-Dihydrat . Die Forschung zu diesen Verbindungen war aufgrund des Mangels an strukturellen Informationen und ihrer kürzeren Wirkdauer begrenzt .

Eigenschaften

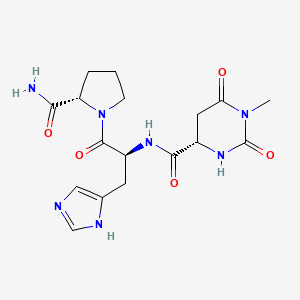

IUPAC Name |

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZAIAZUDWIVPM-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043763 | |

| Record name | Taltirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103300-74-9 | |

| Record name | Taltirelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103300-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taltirelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taltirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALTIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOZ62MV6A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of taltirelin binding to TRH-R?

A1: this compound binding to TRH-R triggers a cascade of intracellular events. These include modulation of various phosphosignaling pathways, such as those involving small GTPases, MAP kinases, Ser/Thr- and Tyr-protein kinases, Wnt/β-catenin, and members of the Hippo pathway []. Notably, this compound's impact on these pathways differs from TRH, indicating a degree of biased agonism at the TRH receptor [].

Q2: Does this compound affect dopamine neurotransmission?

A2: Research suggests that this compound may enhance dopamine neurotransmission [, ]. Studies in rats demonstrate that this compound administration increases the extracellular levels of dopamine and its metabolites in brain regions like the nucleus accumbens and corpus striatum []. This effect on dopamine release appears to be more potent and longer-lasting compared to TRH [].

Q3: Does this compound have similar endocrine effects as TRH?

A3: While this compound mimics TRH's actions in the central nervous system, it exerts minimal effects on the release of thyrotropin (TSH) from the anterior pituitary gland [, ]. This characteristic distinguishes this compound from TRH and makes it a more desirable candidate for targeting CNS disorders without significant endocrine side effects.

Q4: What is the molecular formula and weight of this compound hydrate?

A4: The molecular formula of this compound hydrate is C16H24N6O5 • 4H2O. Its molecular weight is 460.48 g/mol.

Q5: How does the crystalline form of this compound affect its stability and applications?

A5: this compound exists in different crystalline forms, with the alpha form being particularly important for pharmaceutical applications [, , ]. Controlling the crystallization process is crucial for obtaining the desired alpha form, which exhibits better stability and facilitates easier formulation, storage, and transportation [, , ].

Q6: How is this compound absorbed and distributed in the body?

A6: Following oral administration, this compound demonstrates absorption in both rats and dogs, although the extent of absorption varies between species []. The bioavailability of this compound is relatively low, with reported values of 3.9% in rats and 18.5% in dogs []. The compound exhibits low plasma protein binding in both rats and dogs [].

Q7: What is the primary route of this compound elimination?

A7: In both rats and dogs, the primary route of this compound excretion is through urine []. A significant portion of the administered dose is excreted within 48 hours [].

Q8: What are the major metabolites of this compound?

A8: The primary metabolites of this compound identified in plasma and urine of rats and dogs include (−)-N-[(S)-hexahydro-1-methyl-2, 6-dioxo-4-pyrimidinyl carbonyl]-L-histidyl-L-proline (“Acid”) and (S)-hexahydro-1-methyl-2, 6-dioxo-4-pyrimidinecarboxylic acid (“MDOA”) [].

Q9: Does the pharmacokinetic profile of this compound change with repeated administration?

A9: Studies in rats indicate that repeated oral administration of this compound leads to an increase in Cmax, t1/2, and AUCinf values of blood radioactivity compared to the first dose, suggesting a potential for accumulation [].

Q10: Has this compound demonstrated efficacy in animal models of neurological disorders?

A10: Yes, this compound has shown promising results in several animal models. For instance, it improves motor function in a rat model of Parkinson's disease without inducing dyskinesia, a common side effect of some Parkinson's medications []. Additionally, this compound demonstrates efficacy in treating motor dysfunction in a rat model of spinocerebellar degeneration [].

Q11: Does this compound cross the blood-brain barrier?

A11: Yes, this compound can cross the blood-brain barrier, albeit less effectively than other TRH analogs like montirelin []. This ability to penetrate the brain is essential for its central nervous system effects.

Q12: Are there any specific drug delivery strategies being explored for this compound?

A12: While this compound is orally bioavailable, its bioavailability is relatively low []. Researchers are exploring strategies to enhance its delivery to the central nervous system, including the development of new formulations and delivery systems [].

Q13: Are there other TRH analogs with potential therapeutic benefits?

A13: Yes, several other TRH analogs are under investigation for various neurological and other conditions. Montirelin (NS-3) and rovatirelin are two examples of TRH analogs that have shown promise in preclinical and clinical studies [, ].

Q14: What are some key milestones in the development of this compound?

A14: this compound hydrate was first synthesized as a more stable and potent analog of TRH []. It received approval for the treatment of spinocerebellar degeneration in Japan in 2000, marking a significant milestone in its development [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)

![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)

![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)